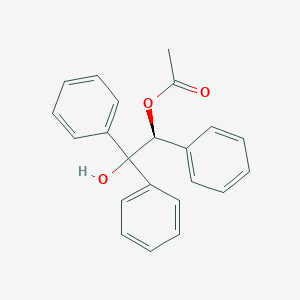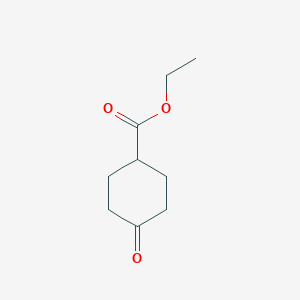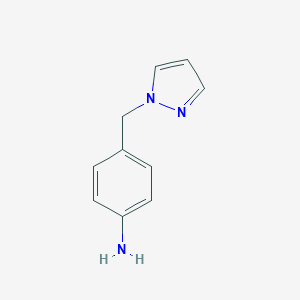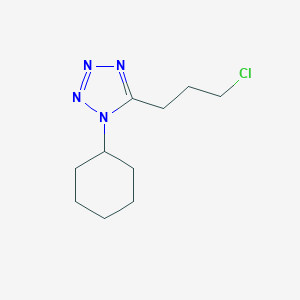
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Overview
Description
The compound “5-(3-Chloropropyl)-1-cyclohexyltetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 3-chloropropyl group suggests the presence of a three-carbon chain with a chlorine atom attached, and the cyclohexyl group indicates a six-membered carbon ring .
Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as bioisosteres for carboxylic acid groups, and are often used in drug design . The chlorine atom in the 3-chloropropyl group could potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Chloropropyl)-1-cyclohexyltetrazole” would depend on its exact structure. Tetrazoles are generally stable, though they can be explosive under certain conditions. The presence of the chloropropyl group might make the compound susceptible to nucleophilic substitution reactions .Scientific Research Applications
Antiproliferative Activity and DNA/RNA-Binding Properties
5-(3-Chloropropyl)-1-cyclohexyltetrazole demonstrates potential as an antitumor agent. Compounds with chloropropyl side-chains, such as this, have shown notable impact on inhibitory effects against cancer cells. Specifically, they exhibit cytostatic effects on colon cancer cells and bind to DNA and RNA, suggesting a role in cancer treatment (Meščić Macan et al., 2019).
Antimycobacterial Activity
Research indicates that derivatives of 1-aryltetrazoles, which could include structures similar to 5-(3-Chloropropyl)-1-cyclohexyltetrazole, show activity against various mycobacteria, including Mycobacterium tuberculosis. This suggests its potential application in treating tuberculosis (Waisser et al., 1996).
Genotoxic Impurity Analysis
5-(3-Chloropropyl)-1-cyclohexyltetrazole is used as an intermediate in the synthesis of certain pharmaceuticals. Its presence as a potential genotoxic impurity is a concern, leading to the development of analytical methods to detect and quantify its levels in drug substances (Bray et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3-chloropropyl)-1-cyclohexyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLPBIXVEVQXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410154 | |
| Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-1-cyclohexyltetrazole | |
CAS RN |
73963-29-8 | |
| Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

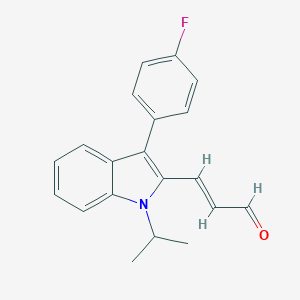
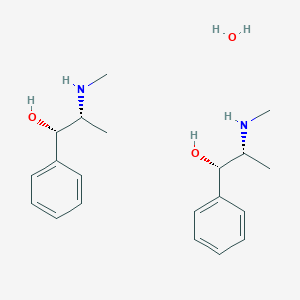
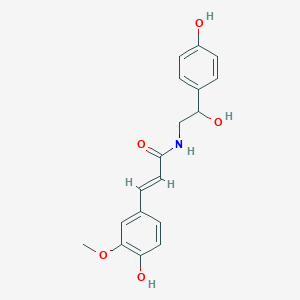
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

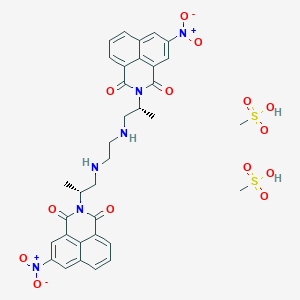
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
